molecular formula C13H20N2O B1434794 4-(3-(Methoxymethyl)piperidin-1-yl)aniline CAS No. 1698150-96-7

4-(3-(Methoxymethyl)piperidin-1-yl)aniline

Cat. No. B1434794
CAS RN: 1698150-96-7
M. Wt: 220.31 g/mol
InChI Key: WGHFAYOXZZSSCP-UHFFFAOYSA-N
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Description

Synthesis Analysis

Piperidine derivatives, such as “4-(3-(Methoxymethyl)piperidin-1-yl)aniline”, are important synthetic fragments for designing drugs . The synthesis of these compounds often involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives . For instance, a series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one were synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol .


Molecular Structure Analysis

The molecular structure of “4-(3-(Methoxymethyl)piperidin-1-yl)aniline” consists of 13 carbon atoms, 20 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom. The InChI code for a similar compound, “3-methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline”, is 1S/C17H28N4O/c1-19-9-11-20(12-10-19)15-5-7-21(8-6-15)16-4-3-14(18)13-17(16)22-2/h3-4,13,15H,5-12,18H2,1-2H3 .


Chemical Reactions Analysis

Piperidine derivatives undergo various intra- and intermolecular reactions to form substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . For example, a reaction involving the removal of the metalation group, dehydroxylation, and pyridine reduction can lead to 2-oxo-1,2,3,4-tetrahydropyridine if the amide group in 2-cyanoacetamides possesses either an alkyl or hydrogen substituent instead of aryl .


Physical And Chemical Properties Analysis

The molecular weight of “4-(3-(Methoxymethyl)piperidin-1-yl)aniline” is 220.31 g/mol. More detailed physical and chemical properties are not available in the current resources.

Scientific Research Applications

Drug Design and Development

Piperidine derivatives like 4-(3-(Methoxymethyl)piperidin-1-yl)aniline are fundamental in the pharmaceutical industry due to their presence in many classes of drugs . They are often used as building blocks in the synthesis of various pharmacologically active molecules. This compound can be involved in the creation of new drug candidates with potential therapeutic effects.

Synthesis of Biologically Active Molecules

The versatility of piperidine derivatives in organic synthesis is well-documented . They can undergo a variety of chemical reactions to produce biologically active molecules. These reactions include hydrogenation, cyclization, cycloaddition, and amination, which are crucial for the synthesis of complex organic compounds.

Anticancer Research

Piperidine moieties are found in compounds that exhibit anticancer activities . As such, 4-(3-(Methoxymethyl)piperidin-1-yl)aniline could be used in the synthesis of novel anticancer agents, contributing to the development of new treatments and therapies.

Neuropharmacology

Given the importance of piperidine derivatives in neuropharmacology, this compound may be used in the synthesis of agents targeting neurological disorders . It could play a role in the development of new medications for diseases like Alzheimer’s or Parkinson’s.

Antimicrobial and Antiviral Agents

The piperidine nucleus is a common feature in many antimicrobial and antiviral agents . Research involving 4-(3-(Methoxymethyl)piperidin-1-yl)aniline could lead to the discovery of new drugs to combat infectious diseases.

Organic Synthesis Methodology

This compound can also be used to develop new synthetic methodologies . It could be a substrate in multicomponent reactions or in the development of new catalytic processes, enhancing the efficiency and sustainability of chemical synthesis.

Safety and Hazards

While specific safety and hazard information for “4-(3-(Methoxymethyl)piperidin-1-yl)aniline” is not available, general precautions for handling similar compounds include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

Future Directions

Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that “4-(3-(Methoxymethyl)piperidin-1-yl)aniline” and similar compounds may continue to be an area of interest in future research.

Mechanism of Action

Target of Action

It is known that piperidine derivatives, a class to which this compound belongs, are present in more than twenty classes of pharmaceuticals . Therefore, the targets can vary widely depending on the specific derivative and its intended use.

Mode of Action

Piperidine derivatives are known to participate in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These reactions can influence the compound’s interaction with its targets.

Biochemical Pathways

Piperidine derivatives are known to be involved in a wide range of biological activities and pharmacological applications . Therefore, the affected pathways and their downstream effects can vary widely depending on the specific derivative and its intended use.

Result of Action

Piperidine derivatives are known to have a wide range of biological activities and pharmacological applications . Therefore, the effects can vary widely depending on the specific derivative and its intended use.

properties

IUPAC Name

4-[3-(methoxymethyl)piperidin-1-yl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c1-16-10-11-3-2-8-15(9-11)13-6-4-12(14)5-7-13/h4-7,11H,2-3,8-10,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGHFAYOXZZSSCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CCCN(C1)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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